molecular formula C15H20F3NO3S B4616261 {1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Cat. No. B4616261
M. Wt: 351.4 g/mol
InChI Key: URQOMHHPYBDCAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl-piperidinyl compounds involves condensation reactions, employing bases like triethylamine and solvents such as methylene dichloride. These methods yield compounds characterized by their unique sulfonyl and piperidinyl configurations, with the synthesis process being crucial for obtaining the desired purity and structural integrity of the compound (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies reveal that these compounds typically crystallize in monoclinic space groups, with the piperidine ring adopting a chair conformation. The molecular structure is further defined by the geometry around the sulfur atom, which is often distorted from a regular tetrahedron, indicating complex interactions within the molecule (Girish et al., 2008).

Chemical Reactions and Properties

The reactivity of the sulfonyl group in such compounds is highlighted in reactions with thioglycosides, leading to the formation of glycosyl triflates. This demonstrates the compound's utility in synthesizing complex glycosidic linkages, a property that could be exploited in various chemical syntheses (Crich and Smith, 2001).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on compounds structurally related to "{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol" primarily focuses on their synthesis through condensation reactions involving various sulfonates and methanol, demonstrating the versatility of these molecules in chemical synthesis. These compounds are characterized using spectroscopic techniques and X-ray crystallography to determine their molecular structures, revealing that such compounds often have the piperidine ring in a chair conformation and exhibit specific geometric arrangements around the sulfur atom (Girish et al., 2008; Benakaprasad et al., 2007; Prasad et al., 2008)(Girish et al., 2008)(Benakaprasad et al., 2007)(Prasad et al., 2008).

Applications in Organic Chemistry

  • Catalysis and Reaction Mechanisms : Studies also highlight the application of related sulfonate compounds in organic reactions, such as the in situ generation of platinum catalysts for methanol oxidation (Tang et al., 2016), and the investigation into the mechanisms of methanol oxidation to form methyl formate, emphasizing the role of these compounds in understanding and facilitating chemical transformations (Pearson & Waymouth, 2009)(Tang et al., 2016)(Pearson & Waymouth, 2009).

  • Synthetic Routes to Heterocycles : Further research demonstrates the utility of similar sulfonate molecules in the synthesis of pyrrolidines and related heterocycles, showcasing the synthetic potential of these compounds in producing complex organic structures, which could have implications in medicinal chemistry and drug development (Back et al., 2003)(Back et al., 2003).

Material Science and Catalysis

  • Methanol Oxidation and Catalysis : The study by Tang et al. (2016) on the electrochemical oxidation of methanol using platinum catalysts derived from sulfonate compounds underscores their potential in material science, particularly in energy conversion and storage applications. This research points towards innovative approaches for utilizing the unique properties of ionic liquids and sulfonate compounds in catalysis(Tang et al., 2016).

properties

IUPAC Name

[1-methylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3S/c1-23(21,22)19-8-6-14(11-20,7-9-19)10-12-4-2-3-5-13(12)15(16,17)18/h2-5,20H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQOMHHPYBDCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

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